molecular formula C21H18N6O2 B5573946 2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide

2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide

Cat. No.: B5573946
M. Wt: 386.4 g/mol
InChI Key: WWXHXRMWVZLXTN-UHFFFAOYSA-N
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Description

2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14912384 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Directing Group in C-H Amination

2-(Pyridin-2-yl) aniline, a compound structurally similar to 2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide, has been utilized as a new, removable directing group in C-H amination reactions mediated by cupric acetate. This method effectively aminates β-C(sp2)-H bonds of benzamide derivatives with various amines, demonstrating good functional group tolerance in air (Zhao et al., 2017).

Cyclin-Dependent Kinase Inhibitors

Compounds with structural similarities to this compound have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown potent activity, inhibiting CDK2 with very low nanomolar Ki values (McIntyre et al., 2010).

Antiproliferative Activity Towards Cancer Cell Lines

2-Anilino-4-(benzimidazol-2-yl)-pyrimidines, related structurally to the compound , have been synthesized and shown to inhibit several cancer-related protein kinases. These derivatives exhibited significant antiproliferative activity for various cancer cell lines at submicromolar concentrations (Determann et al., 2012).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally similar to this compound, have been designed and assessed for their antitumor activity. These compounds exhibited promising antitumor properties in vitro (Maftei et al., 2016).

Pneumocystis Carinii and Toxoplasma Gondii Inhibitors

Compounds structurally related to this compound have been studied as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. These compounds have shown promising results in inhibiting the growth of T. gondii cells in culture at nanomolar concentrations (Gangjee et al., 1999).

Mechanism of Action

While the specific mechanism of action for your compound is not available, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and organic synthesis .

Properties

IUPAC Name

2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-27(14-18-25-26-19(29-18)15-8-4-2-5-9-15)20(28)16-12-22-21(23-13-16)24-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXHXRMWVZLXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.